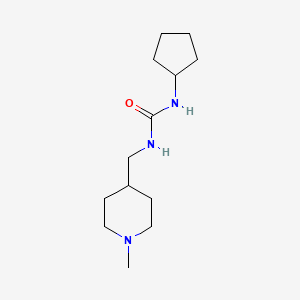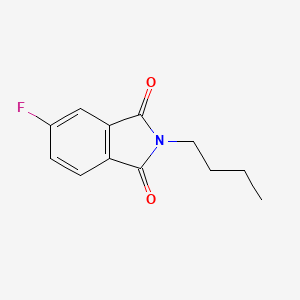![molecular formula C18H33N7O2 B2930998 N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine CAS No. 714948-44-4](/img/structure/B2930998.png)
N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C18H33N7O2 and its molecular weight is 379.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tetrahydropteridine C6-Stereoisomers : N
2-[3-(Diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a key intermediate in the synthesis of tetrahydropteridine C6-stereoisomers, which have significant enantiomeric purity and are derived from amino acids like D- and L-norvaline (Bailey, Chandrasekaran, & Ayling, 1992).Purine Studies and Synthesis of Amplifiers for Phleomycin : It has been used in the synthesis of purines as amplifiers of phleomycin against E. coli, showcasing its role in generating compounds with potential antibacterial properties (Brown, Jones, Angyal, & Grigg, 1972).
Biological Activities and Applications
Antifolate Activity Against Pathogens : It serves as a nonclassical inhibitor of dihydrofolate reductase from pathogens like Pneumocystis carinii and Toxoplasma gondii, indicating its potential in antitumor agents (Robson et al., 1997).
Synthesis of 4-(Substituted-phenoxy or phenylthio)pyrimidines : It is integral in synthesizing 4-(substituted-phenoxy or phenylthio)pyrimidines, which have shown moderate herbicidal, fungicidal, and anti-TMV activities, highlighting its utility in agricultural and pest control research (De, 2005).
Role in Cytokinin Analogue Synthesis : This compound is also involved in the synthesis of pyrrolo[3,2-d]pyrimidines related to cytokinins, a class of plant growth regulators, thus contributing to agronomy and plant biology research (Gregson & Shaw, 1985).
Environmental and Analytical Chemistry
Esterase Activity in Toxicity Studies : It is used in studies investigating A-esterase activities in relation to the differential toxicity of organophosphorus insecticides to birds and mammals (Brealey, Walker, & Baldwin, 1980).
Insight into Chemical Reaction Mechanisms : This compound aids in understanding the mechanism of three-component condensation leading to aminomethylenebisphosphonates, which are crucial in developing drugs with antiosteoporotic, antibacterial, and anticancer activities (Dabrowska et al., 2009).
Electrochemical Analysis and Sensor Development : It is used in the electro-oxidation of amines and the development of electrochemical sensors for compounds like lidocaine (Sato et al., 2018).
Propiedades
IUPAC Name |
2-N-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N7O2/c1-5-23(6-2)9-7-8-20-18-21-16(19)15(25(26)27)17(22-18)24-11-13(3)10-14(4)12-24/h13-14H,5-12H2,1-4H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNEJODTLGCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=C(C(=N1)N2CC(CC(C2)C)C)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)



![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)
![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
